Methyl 3-hydroxytridecanoate
Overview
Description
Preparation Methods
The synthesis of 3-hydroxy Tridecanoic Acid methyl ester typically involves the esterification of 3-hydroxy Tridecanoic Acid with methanol in the presence of an acid catalyst . The general steps are as follows:
Synthesis of 3-hydroxy Tridecanoic Acid: This can be achieved by introducing a hydroxyl group to tridecanoic acid through various chemical reactions.
Esterification: The 3-hydroxy Tridecanoic Acid is then reacted with methanol in the presence of an acid catalyst to form the methyl ester.
Chemical Reactions Analysis
3-hydroxy Tridecanoic Acid methyl ester undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming tridecanoic acid methyl ester.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-hydroxy Tridecanoic Acid methyl ester has been studied for its applications in various scientific fields:
Mechanism of Action
The antibacterial activity of 3-hydroxy Tridecanoic Acid methyl ester is attributed to its ability to disrupt the cellular morphology of bacteria. It causes significant extracellular leakage by rupturing the cell membrane, leading to cell autolysis . Molecular docking studies have shown that it has a strong binding affinity to Escherichia coli DNA Gyrase B, causing conformational changes that inhibit bacterial growth .
Comparison with Similar Compounds
3-hydroxy Tridecanoic Acid methyl ester can be compared with other similar compounds such as:
Tridecanoic acid, methyl ester: This compound lacks the hydroxyl group present in 3-hydroxy Tridecanoic Acid methyl ester, making it less reactive in certain chemical reactions.
Tridecanoic acid, 3-hydroxy-, ethyl ester: This compound has an ethyl ester group instead of a methyl ester group, which can affect its solubility and reactivity.
Hexadecanoic acid, 3-hydroxy-, methyl ester: This compound has a longer carbon chain, which can influence its physical properties and applications.
The presence of the hydroxyl group in 3-hydroxy Tridecanoic Acid methyl ester makes it unique and more versatile in various chemical and biological applications.
Properties
IUPAC Name |
methyl 3-hydroxytridecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3/c1-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17-2/h13,15H,3-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIWBGYNTOAAKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CC(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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